molecular formula C17H18FN3O3 B2879306 N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzamide CAS No. 942010-71-1

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzamide

Cat. No. B2879306
M. Wt: 331.347
InChI Key: GJJJVVUCUWOEJX-UHFFFAOYSA-N
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Description

“N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzamide” is a chemical compound with a specific molecular structure. It belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring.



Synthesis Analysis

The synthesis of such a compound would typically involve several steps, starting with the formation of the benzamide moiety, followed by the introduction of the nitro group and the dimethylamino group. The exact synthesis process would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a nitro group, and a dimethylamino group. The exact arrangement of these groups within the molecule would determine its physical and chemical properties.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the benzamide moiety could undergo hydrolysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.


Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, it might be toxic if ingested, or it might be a skin or eye irritant.


Future Directions

Future research on this compound might involve further exploration of its synthesis, its potential uses, and its safety profile. This could involve laboratory experiments, computational modeling, and possibly even clinical trials if the compound were a drug candidate.


Please note that the above information is hypothetical and does not pertain to the actual compound “N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzamide”. For accurate information, please consult scientific literature or a chemistry professional.


properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-20(2)16(12-3-7-14(18)8-4-12)11-19-17(22)13-5-9-15(10-6-13)21(23)24/h3-10,16H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJJVVUCUWOEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide

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